The synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid typically involves several steps that focus on the protection of functional groups and the introduction of desired substituents.
The molecular structure of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can be described as follows:
The stereochemistry at the chiral center affects its biological interactions, making it essential for applications in medicinal chemistry .
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid primarily revolves around its role as a protecting agent in organic synthesis:
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid has several significant applications:
The systematic name “(R)-2-benzyl-4-(tert-butoxy)-4-oxobutanoic acid” adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions for chiral carboxylic acids. The name defines:
Table 1: Synonyms and Classification
| Systematic Name | Common Variants | Chemical Category |
|---|---|---|
| (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | (R)-2-Benzyl-4-(tert-butoxycarbonyl)butanoic acid(R)-2-Benzylsuccinic acid 1-tert-butyl ester | Chiral carboxylic acidEsters of butanoic acid |
The compound is uniquely identified by CAS Registry Number 122225-33-6, assigned to its (R)-enantiomer. Its molecular formula is C₁₅H₂₀O₄, corresponding to a molecular weight of 264.32 g/mol. Key identifiers include:
O=C(O)[C@H](CC1=CC=CC=C1)CC(OC(C)(C)C)=O [2] [6] [10]. TWMRLCPQQCHIBH-GFCCVEGCSA-N (stereochemical descriptor included) [10]. Table 2: Molecular Identity Data
| CAS No. | Molecular Formula | Molecular Weight | SMILES |
|---|---|---|---|
| 122225-33-6 | C₁₅H₂₀O₄ | 264.32 g/mol | CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)O |
The compound’s chirality arises from a single stereocenter at C2 of the butanoic acid chain. This carbon bears four distinct substituents:
Table 3: Chiral Center Properties
| Stereocenter | Bonded Groups (Priority Order) | CIP Configuration | Method of Assignment |
|---|---|---|---|
| C2 | 1: -COOH (highest)2: -CH₂C₆H₅3: -CH₂C(=O)OC(CH₃)₃4: -H (lowest) | (R) | CIP rules applied to SMILES/@H notationX-ray diffraction (indirect) |
Direct crystallographic studies for this compound are not extensively reported in public literature. However, physicochemical properties suggest a crystalline solid state:
Table 4: Crystallographic and Solid-State Properties
| Property | Value | Method/Notes |
|---|---|---|
| Melting Point | 57.0–59.8°C | Empirical measurement |
| Predicted Density | 1.118 g/cm³ | Computational estimation |
| Space Group | Not reported | Analogues suggest orthorhombic/monoclinic systems |
| Hydrogen Bonding | O–H⋯O dimerization | FTIR/Raman spectroscopy inferred |
Compound Names and Identifiers
Table 5: Comprehensive Compound Nomenclature
| Identifier Type | Name/Notation | Source Reference |
|---|---|---|
| IUPAC Name | (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid | [2] [4] |
| CAS Registry | 122225-33-6 | [2] [6] [9] |
| SMILES | O=C(O)[C@H](CC1=CC=CC=C1)CC(OC(C)(C)C)=O | [4] [10] |
| INCHI | InChI=1S/C15H20O4/c1-15(2,3)19-13(16)10-12(14(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 | [2] [10] |
| INCHIKey | TWMRLCPQQCHIBH-GFCCVEGCSA-N | [10] |
| MDL Number | MFCD12755810 | [4] [6] |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: